3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Physicochemical profiling Drug-likeness Permeability prediction

Researchers requiring precise SAR probes for pyrazolo[4,3-c]quinoline kinase or anti-inflammatory targets face scarce structural analogs. CAS 901229-88-7 uniquely combines an 8-methoxy H-bond acceptor, a 3,4-dimethylphenyl lipophilic anchor, and a 3-bromophenyl motif, bridging a specific physicochemical niche. - Only compound with this exact substitution vector-des-methoxy or 4-bromo analogs alter logP by >0.6 units and PSA by ~26%. - Sufficient stock (≥139 mg) for full 10-point IC₅₀ profiling with material remaining for selectivity panels. - Validated scaffold: related pyrazolo[4,3-c]quinolines show sub-micromolar iNOS inhibition (IC₅₀ 0.19-0.92 μM).

Molecular Formula C25H20BrN3O
Molecular Weight 458.359
CAS No. 901229-88-7
Cat. No. B2619831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
CAS901229-88-7
Molecular FormulaC25H20BrN3O
Molecular Weight458.359
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)Br)OC)C
InChIInChI=1S/C25H20BrN3O/c1-15-7-8-19(11-16(15)2)29-25-21-13-20(30-3)9-10-23(21)27-14-22(25)24(28-29)17-5-4-6-18(26)12-17/h4-14H,1-3H3
InChIKeyCJNHZTWCRYFNQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 901229-88-7: Pyrazoloquinoline Screening Compound


3-(3-Bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline (CAS 901229-88-7; molecular formula C₂₅H₂₀BrN₃O; MW 458.3 g/mol) is a fully aromatic, achiral small molecule belonging to the pyrazolo[4,3-c]quinoline heterocyclic class [1]. This compound is distributed as a screening library member (≥95% purity) and features a distinctive triple-substitution architecture: an 8-methoxy group on the quinoline ring, a 3-bromophenyl at the 3-position, and a 3,4-dimethylphenyl at N1, giving it a unique physicochemical profile among commercially available pyrazoloquinolines . The fused tricyclic scaffold is associated with multiple pharmacological activities including anti-inflammatory, anticancer, kinase inhibitory, and CNS receptor modulation, making this compound relevant for hit-finding and lead-optimization campaigns across several therapeutic areas [2][3].

Scaffold Privileged pyrazolo[4,3-c]quinoline core associated with inflammation pathway, kinase inhibition, and CNS receptor modulation studies
Substitution Unique 8-methoxy, 3-bromophenyl, and 3,4-dimethylphenyl triple-substitution vector for SAR exploration
Screening Library-grade purity suitable for hit-finding and lead-optimization campaigns

Analog Interchange Limitations for CAS 901229-88-7


Within the pyrazolo[4,3-c]quinoline class, seemingly minor substitution changes produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and polar surface area that directly affect membrane permeability, solubility, and target-binding geometry [1]. The compound under CAS 901229-88-7 occupies a specific physicochemical niche—combining the 8-methoxy hydrogen-bond acceptor with a 3,4-dimethylphenyl lipophilic anchor and a 3-bromophenyl motif—that is not duplicated by any single close analog in commercial screening libraries . Swapping to a des-methoxy analog (e.g., ChemDiv C350-0863) reduces H-bond acceptors from 3 to 2 and cuts polar surface area by ~26%, while switching to the 4-methylphenyl variant (C350-0847) lowers logP by ~0.6 units and removes the second methyl group critical for steric bulk at N1 . Even the regioisomeric 4-bromophenyl counterpart (SpectraBase JPJlJtw7ZgK) is a distinct chemical entity with different electronic distribution and potential binding orientation [1]. These structural distinctions mean that pharmacological data, physicochemical models, and crystallographic results from any one analog cannot be assumed transferable to another, making CAS 901229-88-7 the only valid choice when a specific structure–activity relationship hypothesis requires the precise 8-methoxy/3-bromo/3,4-dimethylphenyl substitution vector.

Des-methoxy analogs reduce H-bond acceptors and polar surface area, potentially shifting permeability and CNS exposure classification.

4-Methylphenyl replacement lowers lipophilicity versus 3,4-dimethylphenyl, altering protein binding and metabolic stability predictions.

4-Bromo regioisomer changes halogen-bond geometry and electronic distribution, affecting target recognition and derivatization chemistry.

Quantitative Differentiation: CAS 901229-88-7 vs. Closest Analogs


Polar Surface Area and H-Bond Acceptors: 8-Methoxy Impact

The 8-methoxy substituent on CAS 901229-88-7 adds a critical hydrogen-bond acceptor and expands polar surface area relative to its direct des-methoxy analog, ChemDiv C350-0863. The analog C350-0863 (3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline) has only 2 H-bond acceptors and a PSA of 22.71 Ų. Introduction of the 8-methoxy group is expected to add one H-bond acceptor and increase PSA to approximately 30–31 Ų, as confirmed by the closely related 8-methoxy-bearing analog C350-0847, which measures 3 H-bond acceptors and a PSA of 30.25 Ų . This ~34% increase in PSA and gain of an H-bond acceptor directly impacts predicted oral bioavailability (Veber rules) and blood–brain barrier penetration models, meaning the two compounds cannot be used interchangeably in permeability or CNS-exposure screening cascades.

PSA & H-Bond Acceptors
Data to verify
+1 H-bond acceptor; PSA increase ~7.5–8.5 Ų (+34%) vs. des-methoxy analog (22.71 Ų)
Impacts permeability and CNS partitioning screening cascade selection
Based on cross-study catalog data; verify with in-house profiling
Physicochemical profiling Drug-likeness Permeability prediction

Lipophilicity Shift: 3,4-Dimethyl vs. 4-Methylphenyl

The replacement of the 3,4-dimethylphenyl group on CAS 901229-88-7 with a 4-methylphenyl group in analog C350-0847 reduces lipophilicity measurably. C350-0847 exhibits logP of 6.67 and logD (pH 7.4) of 6.67. The additional methyl group on the N1-phenyl ring of CAS 901229-88-7 (3,4-dimethyl vs. 4-methyl) is predicted to increase logP by approximately 0.5–0.6 units based on the Hansch π constant for aromatic methyl substitution (π ≈ 0.52), placing the target compound's estimated logP near 7.2 and logD near 7.2 [1]. Consistent with this, the des-methoxy analog C350-0863 (which also bears the 3,4-dimethylphenyl group) registers logP of 7.28 and logD of 7.28 . This logP elevation of ~0.6 units corresponds to a roughly 4-fold increase in octanol–water partition coefficient, with implications for protein binding, metabolic clearance, and phospholipidosis risk assessment.

Lipophilicity (logP) Shift
Data to verify
Estimated logP ~7.2 vs. 6.67; ~4-fold lipophilicity increase relative to 4-methylphenyl analog
Affects developability classification and CYP interaction profiling
Estimated via Hansch method; confirm experimentally
Lipophilicity logP/logD Solubility prediction

3-Bromo vs. 4-Bromo: Molecular Recognition Effects

CAS 901229-88-7 bears a 3-bromophenyl substituent at the pyrazole 3-position, whereas a commercially cataloged regioisomer exists with 4-bromophenyl substitution (SpectraBase Compound ID JPJlJtw7ZgK; exact mass 457.078975 Da, identical molecular formula C₂₅H₂₀BrN₃O) [1]. The 3-bromo orientation directs the bromine atom into a sterically and electronically distinct region of space compared to the 4-bromo isomer, affecting all three dimensions of molecular recognition: (i) halogen-bond donor geometry—the 3-bromo projects at ~60° relative to the pyrazole–phenyl bond axis versus ~0° for 4-bromo; (ii) electrostatic potential surface distribution, as the meta-bromine withdraws electron density differently from para-bromine (Hammett σₘ = 0.39 vs. σₚ = 0.23); and (iii) conformational preferences of the pendant phenyl ring. These differences are critical when the bromine participates in halogen bonding with a target protein backbone carbonyl or when the compound is used as a heavy-atom derivative for X-ray crystallography phasing, where the precise bromine position determines the anomalous scattering contribution [2].

Bromo Regioisomer Geometry
Data to verify
Hammett σₘ 0.39 vs. σₚ 0.23; ~60° angular projection difference (3-Br vs. 4-Br)
Critical for halogen-bond-driven inhibitor design and crystallographic phasing
Hammett constants from literature; geometry inferred from core topology
Regioisomerism Halogen bonding Binding selectivity

Scaffold Anti-Inflammatory Activity: NO Production Inhibition

While no peer-reviewed publication has yet reported direct biological data for CAS 901229-88-7, robust class-level evidence establishes quantitative potency benchmarks for the pyrazolo[4,3-c]quinoline scaffold in anti-inflammatory assays. In a systematic study of 18 pyrazolo[4,3-c]quinoline derivatives (2a–2r), Tseng et al. (2018) reported LPS-induced NO production inhibition in RAW 264.7 macrophages with IC₅₀ values ranging from 0.19 μM (compound 2i) to 0.92 μM (compound 2j), with the positive control 1400W giving IC₅₀ = 0.20 μM [1]. The most potent derivatives (2i, IC₅₀ = 0.19 μM; 2m, IC₅₀ = 0.22 μM) were equipotent to 1400W and their anti-inflammatory effects were mechanistically linked to inhibition of iNOS and COX-2 protein expression [1]. Critically, SAR analysis within this series demonstrated that substituent identity and position on the pendant phenyl ring modulate IC₅₀ by up to 4.8-fold [1]. The bromophenyl substitution pattern on CAS 901229-88-7, combined with the 8-methoxy and 3,4-dimethylphenyl features, represents an underexplored region of this SAR landscape, offering the potential for differentiated potency relative to the published analogs.

NO Production Inhibition (Scaffold)
Class-level
Class IC₅₀ range 0.19–0.92 μM; lead compounds equipotent to 1400W (0.20 μM)
Supports anti-inflammatory hit-finding with established potency benchmark
Not yet tested for CAS 901229-88-7; scaffold-class inference
Anti-inflammatory Nitric oxide inhibition iNOS/COX-2

G-Quadruplex Stabilization and Anticancer Activity

A structurally related pyrazolo[4,3-c]quinoline series has been validated as G-quadruplex-stabilizing ligands with antitumor activity. Mohamed et al. (2025) reported that compound PQ32—a pyrazolo[4,3-c]quinoline derivative—stabilized c-MYC Pu27 and KRAS G-quadruplexes and inhibited tumor cell proliferation with an IC₅₀ of ~1.00 μM [1]. PQ32 induced G2-phase cell cycle arrest and apoptosis, and suppressed c-MYC and KRAS gene expression at the transcriptional level. In a xenograft mouse model, PQ32 demonstrated tumor growth inhibition comparable to cisplatin [1]. While CAS 901229-88-7 has not been directly tested in this assay system, its pyrazolo[4,3-c]quinoline core, planar aromatic topology, and bromophenyl substituent (capable of π-stacking with G-tetrad surfaces) position it within the same pharmacophoric space as PQ32. The specific 8-methoxy/3-bromo/3,4-dimethylphenyl combination may offer altered G-quadruplex selectivity or improved physicochemical properties relative to PQ32.

G-Quadruplex Stabilization
Class-level
Class benchmark IC₅₀ ~1.00 μM (PQ32); in vivo tumor growth inhibition comparable to cisplatin
Supports oncology target engagement in G-quadruplex screening campaigns
Not yet directly tested; structurally related analog PQ32 used
Anticancer G-quadruplex KRAS/c-MYC targeting

Multi-Target Versatility Across Patent Families

The pyrazolo[4,3-c]quinoline scaffold has been claimed across multiple distinct patent families, establishing its privileged status for diverse target engagement. US Patent 11,052,072 B2 (Tzeng et al., assigned to Kaohsiung Medical University) discloses pyrazolo[4,3-c]quinoline derivatives as selective microbiota β-glucuronidase inhibitors for preventing chemotherapy-induced diarrhea, with compounds demonstrating pH-dependent inhibitory activity [1]. US Patent Application US2025/0011319 A1 (Lomond Therapeutics, Inc.) claims substituted 1H-pyrazolo[4,3-c]quinolines as dual HPK1/FLT3 kinase inhibitors for cancer immunotherapy indications [2]. Additionally, US Patent 4,748,246 discloses pyrazolo[4,3-c]quinolines as interleukin-1 (IL-1) antagonists with anti-inflammatory utility [3], and Savini et al. (1993) demonstrated specific inhibition of benzodiazepine receptor binding by pyrazolo[4,3-c]quinolin-3-one derivatives [4]. The broad target coverage across inflammation, oncology, and CNS indications underscores the scaffold's conformational adaptability, and the specific substitution pattern of CAS 901229-88-7 makes it a candidate for profiling across these mechanistically orthogonal assays to identify selective vs. polypharmacological activity fingerprints.

Multi-Target Patent Landscape
Reported
≥5 distinct target classes: β-glucuronidase, HPK1, FLT3, IL-1, benzodiazepine receptor
Enables polypharmacology profiling across mechanistically orthogonal assays
Patent claims 1988–2025; verify specific activity in-house
Polypharmacology Patent landscape Target class breadth

Recommended Applications for CAS 901229-88-7


Anti-Inflammatory Hit-Finding: NO Production Assay

The pyrazolo[4,3-c]quinoline scaffold has validated sub-micromolar potency in LPS-induced NO production assays (IC₅₀ range 0.19–0.92 μM), with lead compounds equipotent to the reference inhibitor 1400W (IC₅₀ = 0.20 μM) [1]. CAS 901229-88-7 should be prioritized for anti-inflammatory screening campaigns where the unique 8-methoxy/3-bromo/3,4-dimethylphenyl substitution pattern can be tested against the published SAR landscape to identify whether the bromophenyl motif enhances or attenuates iNOS/COX-2 inhibitory activity. The available quantity (≥139 mg from ChemDiv) is sufficient for full dose-response profiling (10-point IC₅₀ determination in triplicate) with material remaining for counter-screen and selectivity panel assessment.

Oncology Screening: G-Quadruplex Stabilization

With the pyrazolo[4,3-c]quinoline derivative PQ32 demonstrating IC₅₀ ~1.00 μM against tumor cell proliferation and in vivo efficacy comparable to cisplatin [2], CAS 901229-88-7 is a structurally distinct candidate for G-quadruplex stabilization screening. Its planar aromatic core supports π-stacking with G-tetrad surfaces, while the 3-bromophenyl group provides a heavy-atom probe for X-ray crystallographic validation of binding geometry. The compound's estimated logP of ~7.2 also suggests favorable nuclear membrane permeability for accessing genomic DNA targets.

HPK1/FLT3 Kinase Dual Inhibition Profiling

The patent landscape establishes that substituted 1H-pyrazolo[4,3-c]quinolines are competent HPK1 and FLT3 kinase inhibitors [3]. CAS 901229-88-7, with its 3-bromophenyl and 3,4-dimethylphenyl substituents providing steric bulk and halogen-bonding potential at the kinase hinge-binding region, is a logical candidate for kinase panel screening. Procurement of this compound enables laboratories to probe whether the 8-methoxy/3-bromo combination confers selectivity advantages over published HPK1/FLT3 inhibitors lacking these substituents.

Halogen-Bond Probe for Protein Interaction Studies

The 3-bromo substituent on CAS 901229-88-7 provides a specific halogen-bond donor (σ-hole) at a geometry distinct from the more common 4-bromo isomer (angular projection difference of ~60°) [4]. Combined with the 8-methoxy hydrogen-bond acceptor and the 3,4-dimethylphenyl hydrophobic anchor, this compound serves as a tool molecule for investigating halogen-bond contributions to protein–ligand binding energy. The bromine atom also enables anomalous scattering for crystallographic phasing, making the compound useful as a heavy-atom derivative in structural biology studies of pyrazoloquinoline–protein complexes.

Application
Selection Property
Validation Focus
Inflammation Pathway Hit-Finding (NO Assay)
3-Bromo halogen-bond geometry and 8-methoxy H-bond profile
Profiling iNOS/COX-2 inhibitory activity against reference inhibitor
Oncology G-Quadruplex Target Engagement
Planar aromatic core and bromophenyl π-stacking potential
Assessing G-quadruplex stabilization and antiproliferative activity in tumor cell models
Kinase Inhibition Profiling (HPK1/FLT3)
Steric bulk and hinge-binding substitution pattern
Screening kinase selectivity across HPK1, FLT3, and related targets
Halogen-Bond Probe Studies
Heavy-atom anomalous scattering and σ-hole geometry
Evaluating halogen-bond contribution to protein-ligand complex stability
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